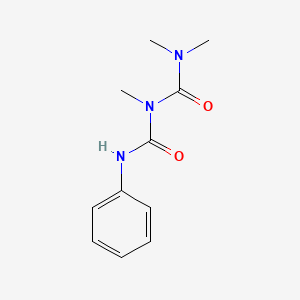
1,1,3-Trimethyl-3-(phenylcarbamoyl)urea
描述
1,1,3-Trimethyl-3-(phenylcarbamoyl)urea is an organic compound characterized by its unique structure, which includes a urea moiety substituted with phenyl and trimethyl groups
准备方法
The synthesis of 1,1,3-Trimethyl-3-(phenylcarbamoyl)urea typically involves the reaction of phenyl isocyanate with 1,1,3-trimethylurea. This reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity.
化学反应分析
1,1,3-Trimethyl-3-(phenylcarbamoyl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one or more substituents are replaced by other functional groups. Common reagents for these reactions include halogens and nucleophiles.
科学研究应用
1,1,3-Trimethyl-3-(phenylcarbamoyl)urea has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various biological pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of polymers and other industrial materials due to its unique chemical properties.
作用机制
The mechanism of action of 1,1,3-Trimethyl-3-(phenylcarbamoyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to fully elucidate the molecular targets and pathways involved.
相似化合物的比较
1,1,3-Trimethyl-3-(phenylcarbamoyl)urea can be compared with other similar compounds, such as:
1,1,3-Trimethyl-3-phenylindane: This compound shares structural similarities but differs in its chemical properties and applications.
1,1,3-Trimethyl-3-(phenylcarbamoyl)thiourea: Another related compound with distinct reactivity and uses.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and physical properties, making it valuable for various applications.
属性
分子式 |
C11H15N3O2 |
|---|---|
分子量 |
221.26 g/mol |
IUPAC 名称 |
1,1,3-trimethyl-3-(phenylcarbamoyl)urea |
InChI |
InChI=1S/C11H15N3O2/c1-13(2)11(16)14(3)10(15)12-9-7-5-4-6-8-9/h4-8H,1-3H3,(H,12,15) |
InChI 键 |
LYBOTDLAVWZNRI-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C(=O)N(C)C(=O)NC1=CC=CC=C1 |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
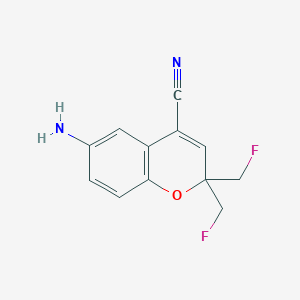
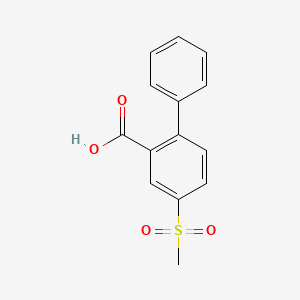
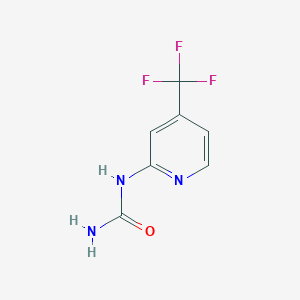
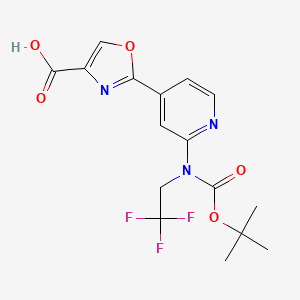
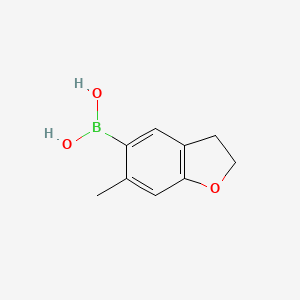

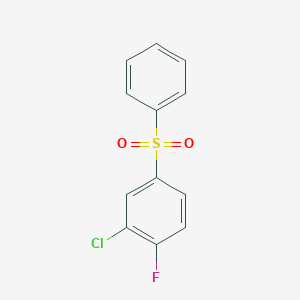
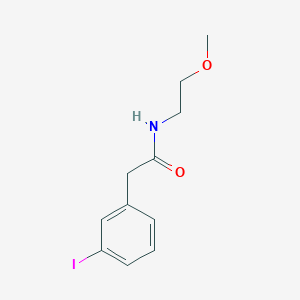
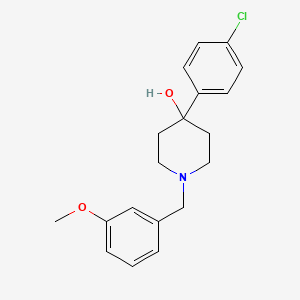
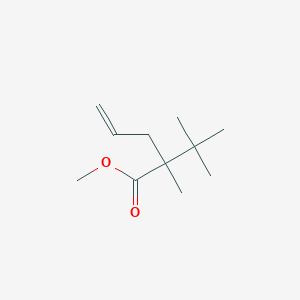

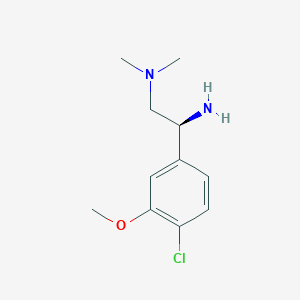
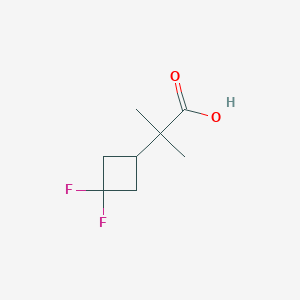
![1-Methyl-5-[2-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-indol-5-yl]-1H-pyrazole-3-carboxylic acid](/img/structure/B8377289.png)
